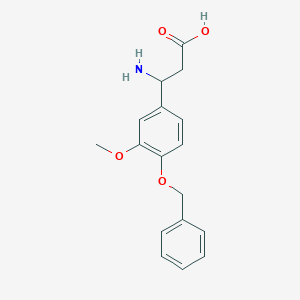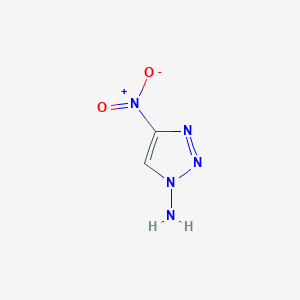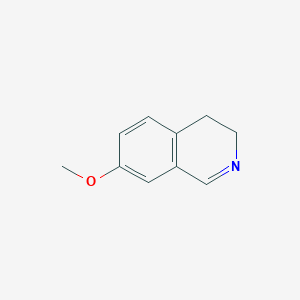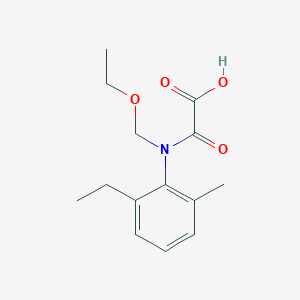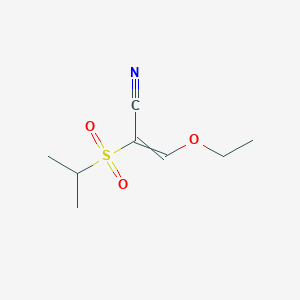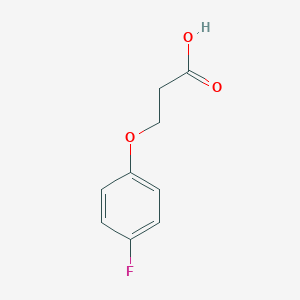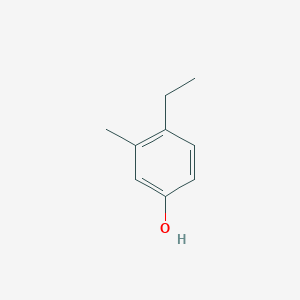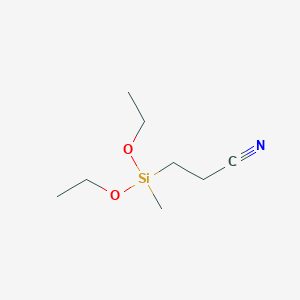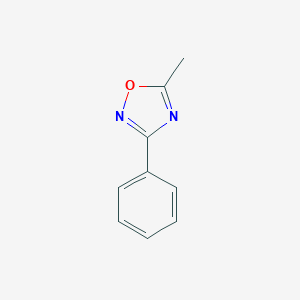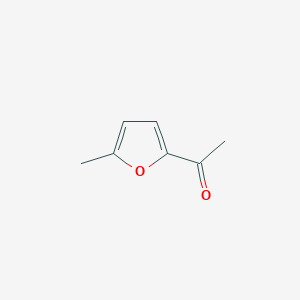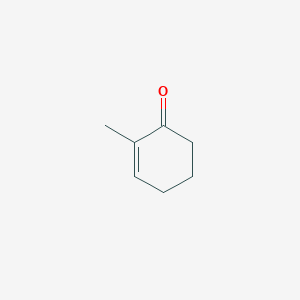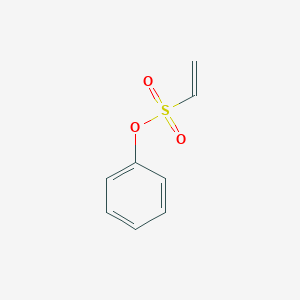
Phenyl ethenesulfonate
Übersicht
Beschreibung
Phenyl ethenesulfonate is an organic compound belonging to the class of phenoxy compounds. It is characterized by the presence of a phenyl group attached to an ethenesulfonate moiety. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Wissenschaftliche Forschungsanwendungen
Phenylethensulfonat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Phenylethensulfonat übt seine Wirkungen durch seine Reaktivität mit verschiedenen Nukleophilen und Elektrophilen aus. Die Phenylgruppe der Verbindung erhöht ihre Stabilität, während die Ethensulfonat-Einheit sie hochreaktiv macht. Diese Reaktivität ermöglicht es, an einer Vielzahl von chemischen Reaktionen teilzunehmen, was es zu einem wertvollen Reagenz in der synthetischen Chemie macht .
Ähnliche Verbindungen:
Phenylsulfonat: Ähnlich in der Struktur, aber ohne die Ethensulfonat-Einheit.
Phenylmethansulfonat: Enthält eine Methansulfonatgruppe anstelle einer Ethensulfonatgruppe.
Einzigartigkeit: Phenylethensulfonat ist aufgrund seiner hohen Reaktivität und Vielseitigkeit in chemischen Reaktionen einzigartig. Seine Fähigkeit, sowohl an nukleophilen als auch an elektrophilen Reaktionen teilzunehmen, hebt es von anderen ähnlichen Verbindungen ab .
Safety and Hazards
Phenyl ethenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Phenyl ethenesulfonate primarily targets the Tyrosine-protein phosphatase YopH . This protein is found in Yersinia enterocolitica, a bacterium that can cause gastroenteritis in humans .
Mode of Action
It’s known that the compound interacts with this target, potentially influencing its function .
Result of Action
Its interaction with tyrosine-protein phosphatase yoph suggests it may have an impact on the functions of this protein .
Biochemische Analyse
Biochemical Properties
Phenyl ethenesulfonate interacts with a variety of biomolecules. For instance, it has been found to interact with the enzyme Tyrosine-protein phosphatase YopH in Yersinia enterocolitica
Cellular Effects
Phenolic compounds, a category that includes this compound, have been shown to have multiple benefits for human health, including anti-obesity, anti-hyperglycemic, and anti-hyperlipidemic effects . They also have anti-stress effects .
Molecular Mechanism
It is known to interact with Tyrosine-protein phosphatase YopH , but the specifics of this interaction and how it influences the activity of the enzyme are not clear.
Metabolic Pathways
Phenolic compounds, a category that includes this compound, are known to be biosynthesized by the shikimic acid pathway in plants . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Phenylethensulfonat kann durch die Reaktion von Phenol mit Ethensulfonylchlorid in Gegenwart einer Base wie Pyridin synthetisiert werden. Die Reaktion erfolgt typischerweise unter milden Bedingungen und liefert Phenylethensulfonat als Hauptprodukt .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Phenylethensulfonat nach einem ähnlichen Verfahren, aber in größerem Maßstab hergestellt. Der Prozess beinhaltet die kontinuierliche Zugabe von Phenol und Ethensulfonylchlorid zu einem Reaktionsgefäß, das eine Base enthält. Das Reaktionsgemisch wird dann gerührt und erhitzt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Phenylethensulfonat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können es in Sulfonatester umwandeln.
Substitution: Es nimmt an nukleophilen Substitutionsreaktionen teil, bei denen die Ethensulfonatgruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Alkohole werden häufig verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfonsäurederivate.
Reduktion: Sulfonatester.
Substitution: Verschiedene substituierte Phenylderivate.
Vergleich Mit ähnlichen Verbindungen
Phenyl sulfonate: Similar in structure but lacks the ethenesulfonate moiety.
Phenyl methanesulfonate: Contains a methanesulfonate group instead of an ethenesulfonate group.
Uniqueness: Phenyl ethenesulfonate is unique due to its high reactivity and versatility in chemical reactions. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
phenyl ethenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-12(9,10)11-8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILDJVVXNMDAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340464 | |
| Record name | Phenyl vinylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-34-1 | |
| Record name | Phenyl ethenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl vinylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl vinylsulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL ETHENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN14RW9PVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
